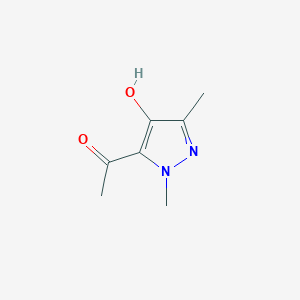![molecular formula C9H8BrNO B12868757 2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
2-Bromo-6-ethylbenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and ethyl groups in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-ethylbenzo[d]oxazole typically involves the bromination of 6-ethylbenzo[d]oxazole. One common method is the reaction of 6-ethylbenzo[d]oxazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as iron or copper bromides can also enhance the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include 2-amino-6-ethylbenzo[d]oxazole, 2-thio-6-ethylbenzo[d]oxazole, and 2-alkoxy-6-ethylbenzo[d]oxazole.
Oxidation Reactions: Products include 2-bromo-6-formylbenzo[d]oxazole and 2-bromo-6-carboxybenzo[d]oxazole.
Reduction Reactions: The major product is 6-ethylbenzo[d]oxazole.
Scientific Research Applications
2-Bromo-6-ethylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethylbenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or DNA. The bromine atom can enhance the compound’s binding affinity to these targets, while the ethyl group can modulate its pharmacokinetic properties. The exact pathways involved vary depending on the biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylbenzo[d]oxazole: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-6-ethylbenzo[d]oxazole: Similar structure but with a chlorine atom instead of a bromine atom.
2-Bromo-5-ethylbenzo[d]oxazole: Similar structure but with the bromine atom at the 5-position instead of the 6-position.
Uniqueness
2-Bromo-6-ethylbenzo[d]oxazole is unique due to the specific positioning of the bromine and ethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom at the 2-position makes it a versatile intermediate for further functionalization, while the ethyl group at the 6-position can affect its lipophilicity and overall pharmacokinetic profile.
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-bromo-6-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3 |
InChI Key |
MLVNDMVZXCAUGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


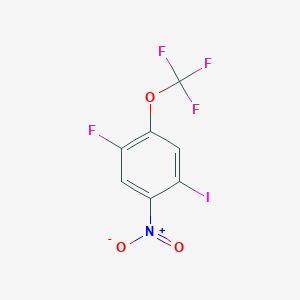

![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)



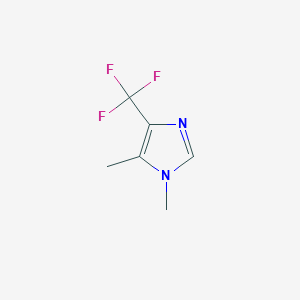


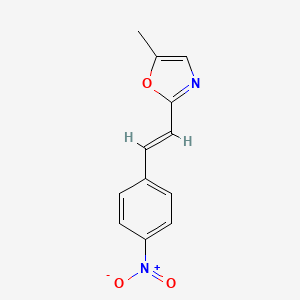
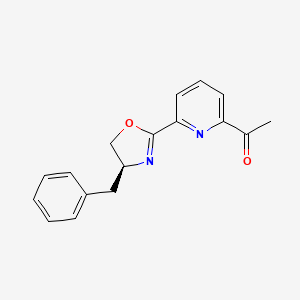

![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
